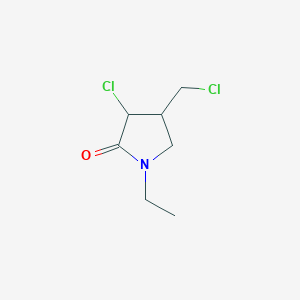
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is an organic compound with a complex structure that includes a pyrrolidinone ring substituted with chloro and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable pyrrolidinone derivative under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is particularly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dechlorinated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation typically yields ketones or carboxylic acids.
Reduction Products: Reduction leads to the formation of dechlorinated or partially reduced derivatives.
Scientific Research Applications
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylpyrrolidin-2-one: Similar structure but lacks the chloromethyl group, leading to different reactivity and applications.
4-Chloro-3-methylpyrrolidin-2-one: Another similar compound with different substitution patterns, affecting its chemical properties and uses.
1-Ethyl-3-chloro-4-methylpyrrolidin-2-one: Contains an additional ethyl group, which can influence its solubility and reactivity.
Uniqueness
3-Chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
CAS No. |
61213-08-9 |
|---|---|
Molecular Formula |
C7H11Cl2NO |
Molecular Weight |
196.07 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11Cl2NO/c1-2-10-4-5(3-8)6(9)7(10)11/h5-6H,2-4H2,1H3 |
InChI Key |
XMUWXMNHFJSYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















